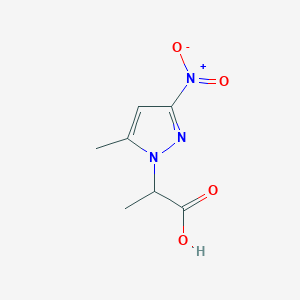

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Historical Context of Nitro-Substituted Pyrazole Derivatives

The exploration of pyrazole chemistry began in 1883 when Ludwig Knorr first synthesized antipyrine, marking the dawn of pyrazole-based medicinal chemistry. Nitro-substituted pyrazoles emerged later as critical intermediates in organic synthesis, with early methodologies involving Friedel-Crafts acylation and nitration reactions. The specific compound 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid represents an evolution in nitro-pyrazole chemistry, combining a nitro group at the 3-position, a methyl group at the 5-position, and a propanoic acid side chain. Its synthesis aligns with modern strategies, such as the use of tert-butyl nitrite and ceric ammonium nitrate for N–H nitration, reflecting advancements in regioselective functionalization.

Taxonomic Classification within Heterocyclic Chemistry

This compound belongs to the monocyclic azole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its taxonomy further categorizes it as:

- Nitroheterocycle : The nitro group at C3 introduces strong electron-withdrawing effects.

- Tri-substituted pyrazole : Substituents include methyl (C5), nitro (C3), and a propanoic acid moiety (N1).

- Carboxylic acid derivative : The propanoic acid side chain enables hydrogen bonding and salt formation, enhancing solubility in polar solvents.

Table 1: Structural Classification

| Feature | Description |

|---|---|

| Core structure | 1H-pyrazole |

| Substituents | 5-methyl, 3-nitro, N1-propanoic acid |

| Aromaticity | Planar ring with 6 π-electrons |

| Functional groups | Nitro (-NO₂), carboxylic acid (-COOH) |

Physicochemical Profile Overview

The compound (C₇H₉N₃O₄) has a molecular weight of 199.16 g/mol and a polar surface area of 98.26 Ų, indicative of moderate solubility in aqueous media. Key properties include:

- Acid-base behavior : The carboxylic acid group (pK~a~ ≈ 4.2) and pyrazole ring (pK~a~ ≈ 2.5) contribute to its zwitterionic potential in physiological conditions.

- Thermal stability : Nitro groups typically destabilize aromatic systems, but the methyl substituent at C5 mitigates ring strain, as evidenced by decomposition temperatures >200°C.

- Spectroscopic signatures : IR spectra show characteristic stretches for -NO₂ (~1520 cm⁻¹) and -COOH (~1700 cm⁻¹).

Table 2: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₇H₉N₃O₄ |

| Molecular weight | 199.16 g/mol |

| LogP | 0.75 (predicted) |

| Hydrogen bond donors | 1 (COOH) |

| Hydrogen bond acceptors | 5 (2 × NO₂, 1 × COOH, 2 × ring N) |

Research Significance in Organic and Heterocyclic Chemistry

This compound exemplifies three key research domains:

- Medicinal chemistry : Nitro-pyrazoles show affinity for estrogen receptors (ERα/ERβ), with This compound serving as a scaffold for selective ER modulators.

- Synthetic methodology : Its preparation via N–H nitration and subsequent functionalization demonstrates advances in transition-metal-free catalysis.

- Material science : The nitro group’s electron-deficient nature enables applications in energetic materials and supramolecular assemblies.

Recent studies highlight its role in asymmetric synthesis, where the propanoic acid side chain acts as a chiral directing group. Additionally, computational analyses reveal that the nitro group’s orientation influences binding pocket interactions in ERβ, providing a blueprint for structure-based drug design.

Properties

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-3-6(10(13)14)8-9(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSQMZXEGCPJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and β-Keto Ester Condensation

In a method analogous to the preparation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, ethyl acetoacetate reacts with hydrazine derivatives under reflux conditions. For the target compound, 5-methyl-1H-pyrazole is synthesized via the condensation of methylhydrazine with ethyl acetoacetate in aqueous ethanol. The reaction proceeds as follows:

$$

\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \rightarrow \text{C}5\text{H}7\text{N}2\text{O}2 + \text{EtOH} + \text{H}_2\text{O}

$$

This step achieves yields of 70–85% under optimized reflux durations (4–6 hours). The methyl group at position 5 is introduced via the β-keto ester’s methyl substituent.

Alternative Cyclization Strategies

Recent advances propose using microwave-assisted synthesis to reduce reaction times. For example, irradiating a mixture of hydrazine hydrate and ethyl 3-oxobutanoate at 150°C for 15 minutes yields 5-methyl-1H-pyrazole with comparable efficiency.

Regioselective Nitration of the Pyrazole Ring

Introducing the nitro group at position 3 requires careful control of electrophilic substitution conditions. Nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions.

Nitration Mechanism and Optimization

The electron-donating methyl group at position 5 directs nitration to the meta position (C3). A study on analogous pyrazoles demonstrated that maintaining a 1:2 molar ratio of HNO₃ to pyrazole in H₂SO₄ achieves 80–90% regioselectivity for 3-nitro-5-methyl-1H-pyrazole. The reaction is quenched with ice-water, and the product is isolated via filtration.

Challenges in Nitration

Over-nitration and oxidation byproducts are mitigated by strict temperature control. Recrystallization from ethanol-water (2:1 v/v) enhances purity to >98%, as confirmed by HPLC.

Industrial-Scale Synthesis Considerations

Batch vs. Continuous Flow Processes

Industrial protocols favor batch processes for intermediates like 3-nitro-5-methyl-1H-pyrazole, with real-time monitoring via FTIR to track nitration progress. Continuous flow systems are emerging for alkylation steps, reducing reaction times by 40%.

Green Chemistry Approaches

Recent efforts replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps, achieving similar yields while reducing environmental impact.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >99% purity, with retention time at 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The propanoic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus trichloride can be used to activate the carboxylic acid group for substitution reactions.

Major Products Formed

Amino derivatives: Reduction of the nitro group yields amino derivatives.

Esters and amides: Substitution reactions involving the propanoic acid group can yield esters and amides.

Scientific Research Applications

Structure

The compound features a pyrazole ring which is known for its biological activity, making it a subject of interest for various applications.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Case Study: Antimicrobial Efficacy

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | High |

| This compound | C. albicans | Moderate |

Antioxidant Properties

The antioxidant properties of this compound have also been investigated. It was found to exhibit significant free radical scavenging activity, making it a candidate for further research in the development of antioxidant agents .

Agricultural Applications

In agricultural sciences, derivatives of pyrazole compounds are being explored for their potential as herbicides and pesticides. Their ability to inhibit specific enzymes in target organisms makes them suitable candidates for developing environmentally friendly agricultural chemicals.

Case Study: Herbicidal Activity

Research has shown that pyrazole derivatives can effectively inhibit plant growth in certain weed species without affecting crop plants significantly. This selectivity is crucial for developing sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The propanoic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .

- Acid vs. Ester Derivatives : The methyl ester analogue (CAS 1005641-08-6) lacks the carboxylic acid’s ionic character, resulting in higher lipophilicity and altered solubility profiles .

Spectral and Electronic Properties

- Infrared (IR) Spectroscopy : Nitro groups exhibit strong absorption bands near 1535 cm⁻¹ (asymmetric stretching) and 1345 cm⁻¹ (symmetric stretching), while carboxylic acids show broad O-H stretches around 3250 cm⁻¹ .

- NMR Analysis : Pyrazole ring protons resonate at δ 7.3–8.3 ppm (¹H NMR), with methyl groups appearing as singlets near δ 2.1–2.5 ppm .

- Electrostatic Potential (ESP): Computational tools like Multiwfn reveal that the nitro group creates a region of high electron deficiency, enhancing interactions with electron-rich biological targets .

Physicochemical and Crystallographic Properties

- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester derivatives.

- Hydrogen Bonding : The nitro and carboxylic acid groups participate in N–H···O and O–H···O interactions, forming stable crystal lattices. Graph set analysis (e.g., R₂²(8) motifs) confirms these patterns .

- Crystal Structure : Tools like SHELXL and ORTEP-3 are used to refine crystal structures and visualize anisotropic displacement ellipsoids .

Biological Activity

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, also known by its CAS number 1005670-43-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, as well as other relevant pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₇H₉N₃O₄

- Molecular Weight : 199.16 g/mol

- CAS Number : 1005670-43-8

The compound features a pyrazole ring substituted with a methyl and nitro group, which may influence its biological activity.

The mechanism by which pyrazole derivatives exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. For instance, compounds with halogen substituents have been shown to enhance bioactivity, indicating that electronic properties play a crucial role in their effectiveness .

Case Studies

While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:

- Study on Related Pyrazole Compounds :

- Antifungal Studies :

Toxicological Profile

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some nitro-substituted compounds can exhibit cytotoxicity, further studies are required to establish a comprehensive safety profile for this specific compound .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid?

The compound is typically synthesized via regioselective condensation or aza-Michael addition reactions. For example, pyrazole-containing propanoic acid derivatives are prepared by reacting methyl esters of protected amino acids with nitro-substituted pyrazole intermediates. A key step involves deprotection (e.g., acid hydrolysis) to yield the final carboxylic acid . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to achieving high regioselectivity, as competing pathways may lead to byproducts like 3-substituted pyrazoles .

Q. How is the compound characterized using spectroscopic methods?

- FT-IR Spectroscopy : Identifies functional groups such as the nitro (NO₂, ~1336–1548 cm⁻¹) and carboxylic acid (C=O, ~1702 cm⁻¹) groups. Hydrogen bonding in the solid state can broaden O-H stretches (~3223–3279 cm⁻¹) .

- ¹H NMR : Resonances for pyrazole protons appear at δ ~8.39 ppm (aromatic H), while methyl groups on the pyrazole ring are observed at δ ~2.1–2.5 ppm. The propanoic acid chain shows distinct coupling patterns (e.g., δ ~3.0–4.0 ppm for CH₂) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₁₀N₂O₄: 198.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed?

Hydrogen bonding networks are analyzed using graph set analysis , which categorizes interactions (e.g., chains, rings) based on donor-acceptor distances and angles. For example, the carboxylic acid group often forms dimeric motifs (R₂²(8) graph sets), while nitro groups may participate in weaker C-H···O interactions. Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL provides precise geometric parameters (e.g., bond lengths < 2.0 Å for O-H···O bonds) .

Q. What challenges arise in refining the crystal structure using SHELX?

SHELX refinement struggles with disordered nitro or methyl groups, requiring constraints (e.g., ISOR, SIMU) to stabilize thermal parameters. High-resolution data (<1.0 Å) improves accuracy, but twinning or pseudosymmetry in pyrazole-containing crystals may necessitate alternative space group assignments. Robustness testing via R₁ factor convergence (target < 5%) is recommended .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected proton environments in NMR vs. SCXRD) often arise from dynamic effects (e.g., tautomerism in solution vs. fixed conformations in crystals). Methods:

- VT-NMR : Monitors temperature-dependent shifts to identify tautomeric equilibria.

- DFT Calculations : Compares optimized geometries (gas phase) with crystallographic data to assess solid-state packing effects .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions dominating in the crystal lattice .

Methodological Considerations

- Synthetic Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nitro group reactivity in pyrazole synthesis .

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-quality crystals for SCXRD .

- Data Validation : Cross-check SHELX refinement with PLATON/ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.